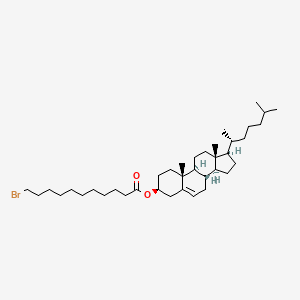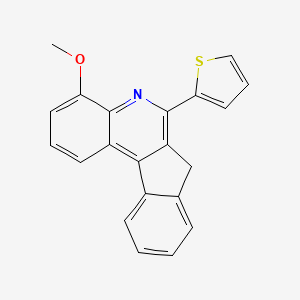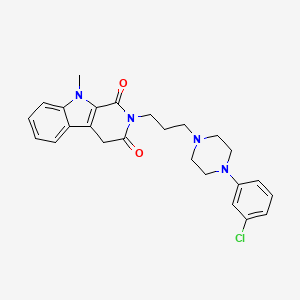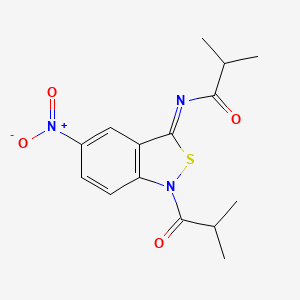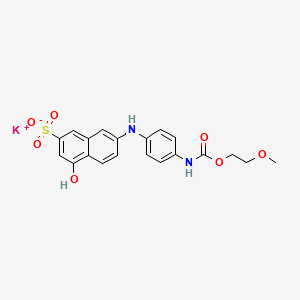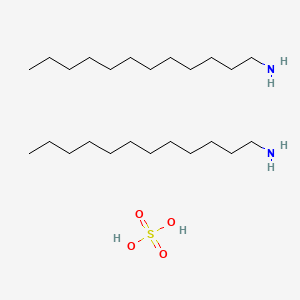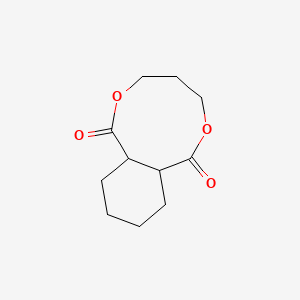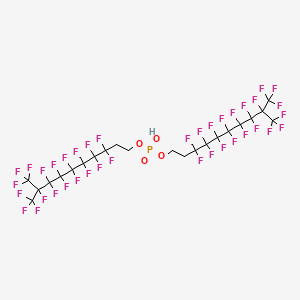![molecular formula C29H34O8 B12708873 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid CAS No. 168456-95-9](/img/structure/B12708873.png)
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is a complex organic compound that combines the properties of both an alcohol and an acid. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of the hydroxypropoxy and phenyl groups with terephthalic acid gives this compound unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid typically involves multiple steps:
Formation of 2-Hydroxypropoxyphenylpropan-2-ylphenol: This intermediate is synthesized through a reaction between 2-hydroxypropoxybenzene and propan-2-ylbenzene under controlled conditions.
Esterification with Terephthalic Acid: The intermediate is then esterified with terephthalic acid in the presence of a catalyst, such as sulfuric acid, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The hydroxypropoxy and phenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. The terephthalic acid component may also contribute to the compound’s overall effects by influencing its solubility, stability, or reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-[2-[4-(2-Hydroxyethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxyethoxy group instead of hydroxypropoxy.
1-[4-[2-[4-(2-Hydroxybutoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol: Similar structure but with a hydroxybutoxy group instead of hydroxypropoxy.
Uniqueness
1-[4-[2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid is unique due to the specific combination of hydroxypropoxy and phenyl groups with terephthalic acid. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
168456-95-9 |
|---|---|
Formule moléculaire |
C29H34O8 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid |
InChI |
InChI=1S/C21H28O4.C8H6O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23;9-7(10)5-1-2-6(4-3-5)8(11)12/h5-12,15-16,22-23H,13-14H2,1-4H3;1-4H,(H,9,10)(H,11,12) |
Clé InChI |
YHRGLMUSBZIARA-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O.C1=CC(=CC=C1C(=O)O)C(=O)O |
Numéros CAS associés |
168456-95-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


